2-Methyl-1-((5-nitropyridin-2-yl)amino)propan-2-ol, with the chemical formula CHNO and a molecular weight of 211.22 g/mol, is a compound classified under heterocyclic building blocks. It features a unique structure characterized by a 5-nitropyridin-2-yl group attached to a secondary amine, which is further linked to a propan-2-ol moiety. This compound is primarily utilized in research settings, particularly in the development of pharmaceuticals and other chemical applications .
The chemical reactivity of 2-Methyl-1-((5-nitropyridin-2-yl)amino)propan-2-ol can be attributed to its functional groups, which include an alcohol and an amine. Potential reactions include:
These reactions are significant for modifying the compound to enhance its biological properties or for synthesizing derivatives with varied functionalities.
The synthesis of 2-Methyl-1-((5-nitropyridin-2-yl)amino)propan-2-ol typically involves multi-step organic reactions:
The primary applications of 2-Methyl-1-((5-nitropyridin-2-yl)amino)propan-2-ol include:
Interaction studies involving 2-Methyl-1-((5-nitropyridin-2-yl)amino)propan-2-ol focus on its binding affinity with biological targets such as enzymes or receptors. These studies are crucial for understanding how modifications to its structure affect its biological activity and potential therapeutic uses. Techniques such as surface plasmon resonance or molecular docking simulations may be employed to evaluate these interactions.
Several compounds share structural similarities with 2-Methyl-1-((5-nitropyridin-2-yl)amino)propan-2-ol, including:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Methyl-1-(methyl(3-nitropyridin-2-yl)amino)propan-2-ol | CHNO | Contains a methyl substituent on the nitrogen |
2-Methyl-2-((3-nitropyridin-2-yl)amino)propan-1-ol | CHNO | Different positioning of amino group |
2-Amino-4-methyl-5-nitropyridine | CHNO | Lacks hydroxyl functionality but retains nitro and amino groups |
The uniqueness of 2-Methyl-1-((5-nitropyridin-2-yl)amino)propan-2-ol lies in its specific combination of functional groups—particularly the secondary alcohol and nitro-pyridine moiety—which may confer distinct biological activities not observed in other similar compounds.